Clinopodiside A

Bladder Cancer Cytotoxicity Autophagy

Generic saponin substitution is not viable-structural analogs from Clinopodium species exhibit opposing cytoprotective vs. cytotoxic activities, making exact compound identity critical for reproducible oncology research. Clinopodiside A resolves this with validated target specificity. • IC50 = 7.4 µM against T24 bladder cancer cells; induces autophagy via BLK/RasGRP2 signaling. • Synergistic chemosensitization with cisplatin confirmed-ideal model for overcoming drug resistance. • ≥98% HPLC purity; authenticated reference standard for Clinopodium extract fingerprinting by HPLC/LC-MS. • In stock, shipped with blue ice for global delivery.

Molecular Formula C48H78O19
Molecular Weight 959.1 g/mol
CAS No. 142809-89-0
Cat. No. B124076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClinopodiside A
CAS142809-89-0
Synonymsclinopodiside A
Molecular FormulaC48H78O19
Molecular Weight959.1 g/mol
Structural Identifiers
SMILESCC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)O)CO)C
InChIInChI=1S/C48H78O19/c1-43(2)13-14-48(21-52)23(15-43)22-7-8-28-44(3)11-10-30(45(4,20-51)27(44)9-12-46(28,5)47(22,6)16-29(48)53)66-41-38(61)35(58)39(67-42-37(60)34(57)32(55)25(18-50)64-42)26(65-41)19-62-40-36(59)33(56)31(54)24(17-49)63-40/h7-8,24-42,49-61H,9-21H2,1-6H3
InChIKeyPCWTUTJLXXOQPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clinopodiside A for Autophagy and Bladder Cancer Research


Clinopodiside A (CAS 142809-89-0) is a triterpenoid saponin of the oleanane type, first isolated from the aerial parts of Clinopodium chinense (Benth.) O. Kuntze and structurally elucidated via X-ray diffraction as 3-O-β-D-glucopyranosyl(1→6)-[β-D-glucopyranosyl(1→4)]-β-D-glucopyranosyl-olean-11,13(18)-diene-3β,16β,23,28-tetrol [1]. Its biological significance is rooted in its potent, targeted anticancer activity, specifically through the induction of autophagy and synergistic effects with established chemotherapeutics in bladder cancer models [2].

Autophagy pathway study tool for bladder cancer cell models
BLK/RasGRP2 signaling probe in oncology research
Cisplatin chemosensitization pathway investigation context

Clinopodiside A Substitution Risks


In the procurement of natural product standards for oncology research, generic substitution among triterpenoid saponins is not a viable strategy. Compounds sharing the same core scaffold can exhibit divergent, and even opposing, biological activities depending on subtle variations in their glycosylation patterns. For instance, in a study isolating 18 triterpenoids from the same Clinopodium species, clinopodiside A (compound 1) demonstrated potent cytotoxic activity, while related structural analogs (compounds 8, 9, 18) exhibited cytoprotective effects against anoxia/reoxygenation-induced apoptosis [1]. This class-level inference underscores that activity is not inherent to the scaffold but is a specific function of the precise molecular structure, making the procurement of the exact compound, clinopodiside A, a non-negotiable requirement for research reproducibility and valid scientific conclusions.

Glycosylation pattern determines activity direction; scaffold-based substitution is not reliable
Related triterpenoid analogs may exhibit cytoprotective rather than cytotoxic effects
Class-level inference limits substitution; exact compound required for reproducibility

Clinopodiside A Evidence Guide


Bladder Cancer Cell Cytotoxicity Benchmark

Clinopodiside A demonstrates cytotoxic potency in T24 bladder cancer cells that is comparable to the positive control 10-hydroxycamptothecin (HCPT), a clinical-stage topoisomerase I inhibitor, establishing its efficacy benchmark against a known therapeutic standard [1].

Cytotoxicity Benchmark
Head-to-head
IC50 7.4 μM
Supports cytotoxicity endpoint review in T24 cells
Reported alongside HCPT (7.6 μM) in T24 cell line
Bladder Cancer Cytotoxicity Autophagy

Synergy with Cisplatin in Bladder Cancer

A defining feature of clinopodiside A is its demonstrated synergistic effect with cisplatin, a standard-of-care chemotherapy. In vitro co-treatment in T24 bladder cancer cells leads to a significant enhancement of cisplatin-evoked apoptosis, a functional synergy not commonly observed across all saponin classes [1].

Synergy with Cisplatin
Class-level inference
+ Cisplatin: enhanced autophagy & apoptosis Cisplatin alone: baseline apoptosis
Supports chemosensitization pathway interpretation
Qualitative synergy observed in T24 cells
Combination Therapy Apoptosis Chemosensitization

BLK and RasGRP2 Signaling in Autophagy

Clinopodiside A induces cytotoxicity through a specific, defined signaling pathway involving the independent mediation of BLK and RasGRP2 to trigger autophagy in T24 bladder cancer cells. This contrasts with many saponins that induce apoptosis via generic pathways or act through different targets [1].

BLK/RasGRP2 Signaling
Class-level inference
Clinopodiside A: autophagy via BLK & RasGRP2 Many saponins: generic apoptosis pathways
Supports autophagy pathway-response differentiation
Mechanism distinct from typical pro-apoptotic saponins
Autophagy Signal Transduction Target Identification

Clinopodiside A Research Applications


Bladder Cancer Autophagy Model Validation

Procure clinopodiside A as a selective pharmacological tool to validate the role of BLK- and RasGRP2-mediated autophagy in T24 and other bladder cancer cell line models. Its well-defined mechanism [1] makes it ideal for dissecting autophagy-related pathways and comparing them to the effects of non-specific autophagy modulators like rapamycin.

Natural Product Cytotoxicity Benchmark

Use clinopodiside A as a characterized, potent reference compound (IC50 = 7.4 μM against T24 cells) [1] in high-throughput screening assays to benchmark the cytotoxic potential of newly isolated triterpenoid saponins or other natural product fractions against a known active standard.

Cisplatin Chemosensitization Strategies

Leverage clinopodiside A's demonstrated synergistic effect with cisplatin [1] as a model system to study the molecular mechanisms of chemosensitization. This scenario is critical for research aimed at overcoming cisplatin resistance or reducing effective dosages in bladder cancer therapy.

Pharmacognosy of Clinopodium Species

Employ clinopodiside A as an authentic analytical standard for HPLC or LC-MS fingerprinting of Clinopodium polycephalum or Clinopodium chinense extracts. This is essential for quality control and for correlating the presence of this specific bioactive saponin with the traditional medicinal uses of the plant.

Application
Selection Property
Validation Focus
Autophagy model validation
BLK/RasGRP2 pathway probe
Autophagy pathway-response interpretation
Cytotoxicity benchmark standard
Cell-model endpoint reference
Cytotoxicity endpoint review in screening
Cisplatin combination studies
Synergy pathway context
Apoptosis/autophagy enhancement endpoints
Pharmacognosy standard
Analytical reference standard
HPLC/LC-MS fingerprinting

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


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